Malaben

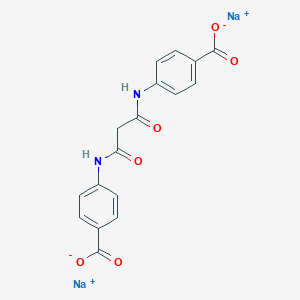

Description

The exact mass of the compound Malaben is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Malaben suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malaben including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19288-87-0 |

|---|---|

Molecular Formula |

C17H12N2Na2O6 |

Molecular Weight |

386.27 g/mol |

IUPAC Name |

disodium;4-[[3-(4-carboxylatoanilino)-3-oxopropanoyl]amino]benzoate |

InChI |

InChI=1S/C17H14N2O6.2Na/c20-14(18-12-5-1-10(2-6-12)16(22)23)9-15(21)19-13-7-3-11(4-8-13)17(24)25;;/h1-8H,9H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25);;/q;2*+1/p-2 |

InChI Key |

YCGCXBYGFBBYJC-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=O)[O-])NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |

Synonyms |

enzoic acid, 4,4'-((1,3-dioxo-1,3-propanediyl)diimino)bis-, disodium salt disodium 4,4'-9((1,3-dioxo-1,3-propanediyl)diimino)dibenzoate malaben N,N'-malonyl-bis-(4-aminobenzoic acid sodium) N,N'-malonyl-bis-PAB Na |

Origin of Product |

United States |

The Mechanism of MalA: A Flavin-Dependent Halogenase for Late-Stage C-H Functionalization

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of MalA, a unique flavin-dependent halogenase (FDH). MalA is of significant interest due to its ability to perform iterative late-stage halogenation on complex indole (B1671886) alkaloid substrates, a feature with considerable potential in biocatalysis and synthetic chemistry. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and provides detailed visualizations of its catalytic cycle and biosynthetic context.

Introduction to MalA Halogenase

MalA and its nearly identical homologue MalA' (99% sequence identity) are fungal flavin-dependent halogenases involved in the biosynthesis of malbrancheamide, a dichlorinated indole alkaloid with vasorelaxant properties.[1][2][3] These enzymes catalyze the final steps of the pathway: the iterative dichlorination of the free substrate, premalbrancheamide.[4][5] This is an unusual characteristic, as halogenation in non-ribosomal peptide synthetase (NRPS) pathways typically occurs on amino acid precursors tethered to a carrier protein, not on a complex, free-standing molecule.[1] MalA's ability to perform late-stage C-H functionalization makes it a valuable target for bioengineering and applications in medicinal chemistry.[3]

Structurally, MalA belongs to a new class of zinc-binding flavin-dependent halogenases.[1][6] While sharing the overall fold of bacterial FDHs, it possesses a unique Zn²⁺-binding motif at its C-terminus and an expansive active site capable of accommodating large, structurally complex substrates.[1][6]

Catalytic Mechanism of MalA

The proposed mechanism of MalA involves an electrophilic aromatic substitution (EAS) reaction.[1][2] Unlike many previously characterized FDHs that use a conserved glutamate (B1630785) residue to deprotonate the reaction intermediate, MalA appears to employ a different strategy.[1]

The catalytic cycle can be summarized as follows:

-

Formation of Hypohalous Acid: In the presence of O₂, a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor reacts with a halide ion (Cl⁻ or Br⁻) to form a hypohalous acid (HOX) intermediate within the enzyme's active site.[7][8][9]

-

Chloramine Intermediate Formation: The generated hypohalous acid is believed to react with the side chain of a key lysine (B10760008) residue (Lys108 in MalA') to form a reactive Lys-chloramine intermediate.[1][2] This intermediate is crucial for preventing the non-selective halogenation that would occur if the hypohalous acid were to diffuse freely.[2][3]

-

Electrophilic Attack: The Lys-chloramine intermediate positions the electrophilic halogen for an attack on the electron-rich indole ring of the premalbrancheamide substrate at either the C8 or C9 position.[1]

-

Wheland Intermediate Formation: This electrophilic attack results in the formation of a positively charged Wheland intermediate (also known as a sigma complex).[1]

-

Deprotonation and Product Release: A nearby residue or a water molecule acts as a base to deprotonate the Wheland intermediate, restoring aromaticity to the indole ring and yielding the halogenated product.[1] Computational and structural data suggest that Ser129 is well-positioned to act as this base for halogenation at the C8 position.[1][6] The product is then released, and the enzyme is ready for another catalytic cycle or a second halogenation event.

Caption: Proposed catalytic cycle of MalA halogenase.

Quantitative Analysis of MalA Activity

Michaelis-Menten kinetics have been determined for the iterative chlorination reactions catalyzed by MalA on its natural substrate, premalbrancheamide (2), and its monochlorinated intermediates (3 and 4). The data show that the enzyme exhibits comparable catalytic efficiencies for both the initial and subsequent chlorination steps.[1] A Cl-π interaction has been suggested to facilitate the binding of monochlorinated ligands, potentially contributing to the efficiency of the second halogenation.[3]

| Reaction Step | Substrate | Product | kcat (min-1) | Km (μM) |

| First Chlorination | Premalbrancheamide (2) | C8-Cl-Premalbrancheamide (3) | 0.08 | 7.0 |

| First Chlorination | Premalbrancheamide (2) | C9-Cl-Premalbrancheamide (4) | 0.09 | 7.5 |

| Second Chlorination | C8-Cl-Premalbrancheamide (3) | Malbrancheamide (1) | 0.12 | 4.4 |

| Second Chlorination | C9-Cl-Premalbrancheamide (4) | Malbrancheamide (1) | 0.12 | 4.0 |

| Table 1: Michaelis-Menten kinetic parameters for MalA-catalyzed chlorination reactions. Data sourced from Fraley et al., 2017.[1] |

Malbrancheamide Biosynthetic Pathway

MalA functions at the terminus of a multi-step biosynthetic pathway to produce malbrancheamide. The pathway involves a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, and a Diels-Alderase before the final halogenation steps.[10]

Caption: The biosynthetic pathway of malbrancheamide.

Experimental Methodologies

The characterization of MalA involves a combination of molecular biology, biochemistry, and structural biology techniques. Below are outlines of the key experimental protocols.

Protein Expression and Purification

A common workflow for obtaining active MalA enzyme for in vitro studies is as follows:

-

Gene Synthesis and Cloning: The gene encoding MalA is codon-optimized for expression in a suitable host, typically Escherichia coli, and cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag) for purification.

-

Heterologous Expression: The expression vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG) at a reduced temperature to enhance soluble protein yield.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The soluble lysate is loaded onto a chromatography column (e.g., Ni-NTA) that binds the affinity-tagged protein. After washing, the protein is eluted.

-

Size-Exclusion Chromatography: For higher purity, the eluted protein is subjected to size-exclusion chromatography to separate the monomeric protein from aggregates and other contaminants. Protein purity is assessed by SDS-PAGE.

Caption: General experimental workflow for MalA characterization.

In Vitro Halogenation Assays

Biochemical activity of MalA is confirmed through in vitro assays.[1]

-

Reaction Mixture: A typical reaction contains purified MalA, the substrate (e.g., premalbrancheamide), a flavin reductase to regenerate FADH₂, FAD, NADH, and the relevant halide salt (e.g., NaCl or NaBr) in a suitable buffer.

-

Incubation: The reaction is initiated by adding the substrate or enzyme and incubated at a controlled temperature.

-

Quenching and Extraction: The reaction is stopped (quenched) at various time points, typically by adding an organic solvent like ethyl acetate. The products are then extracted into the organic phase.

-

Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the halogenated products based on their retention times and mass-to-charge ratios.[1]

X-ray Crystallography

Determining the three-dimensional structure of MalA provides critical insights into its mechanism and substrate binding.[1][6]

-

Crystallization: Purified MalA' protein is concentrated and mixed with substrates (e.g., premalbrancheamide) and cofactor analogues (FAD) to form ternary complexes. These complexes are screened against various crystallization conditions (precipitants, buffers, additives).

-

Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.

-

Structure Solution and Refinement: The crystal structure is solved using molecular replacement with a known FDH structure as a search model. The model is then refined against the experimental diffraction data to produce a high-resolution atomic model of the enzyme's active site and overall fold.[6]

Conclusion and Future Directions

MalA represents a fascinating example of an evolved biocatalyst for late-stage C-H functionalization. Its unique structural features and catalytic mechanism, particularly its ability to act on complex, free substrates, distinguish it from many other flavin-dependent halogenases. The quantitative kinetic data and detailed structural models provide a solid foundation for protein engineering efforts aimed at expanding its substrate scope and altering its regioselectivity for synthetic applications. Future research will likely focus on leveraging MalA and its engineered variants for the production of novel halogenated compounds for drug discovery and development, as well as further elucidating the precise roles of active site residues through advanced computational and experimental techniques.

References

- 1. Function and structure of MalA/MalA’, iterative halogenases for late-stage C–H functionalization of indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholar.valpo.edu [scholar.valpo.edu]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Function and Structure of MalA/MalA', Iterative Halogenases for Late-Stage C-H Functionalization of Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of Action of Flavin-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Discovery and Characterization of MalA, a Flavin-Dependent Halogenase from Malbranchea aurantiaca

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the flavin-dependent halogenase (FDH), MalA, in the fungus Malbranchea aurantiaca, represents a significant advancement in the understanding of late-stage C-H functionalization in the biosynthesis of complex natural products. MalA is a key enzyme in the biosynthetic pathway of malbrancheamide (B1243991), a dichlorinated indole (B1671886) alkaloid with notable biological activity. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols associated with the MalA enzyme, intended for researchers, scientists, and professionals in the field of drug development. The guide details the biochemical properties of MalA, including its kinetic parameters, and provides step-by-step experimental methodologies for its purification and functional analysis. Furthermore, visual representations of the malbrancheamide biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of this novel biocatalyst and its potential applications.

Introduction

Malbranchea aurantiaca, a terrestrial fungus, is the source of the complex halogenated indole alkaloid, malbrancheamide.[1] This natural product is distinguished by a bicyclo[2.2.2]diazaoctane core and the presence of chlorine atoms on its indole ring, which are crucial for its biological activity.[1] The enzyme responsible for the late-stage halogenation of the malbrancheamide precursor is a flavin-dependent halogenase (FDH) designated as MalA.[1]

The identification and characterization of MalA were achieved through genome sequencing and bioinformatic analysis of M. aurantiaca.[1] MalA, along with its highly similar homolog MalA' from Malbranchea graminicola (99% identical), catalyzes the iterative dichlorination of the free substrate premalbrancheamide.[1] This late-stage functionalization of a complex substrate is a notable feature of MalA, as halogenation typically occurs earlier in bacterial non-ribosomal peptide biosynthesis.[1] The study of MalA provides valuable insights into the mechanisms of enzymatic C-H activation and offers potential for its application as a biocatalyst in the synthesis of novel halogenated compounds.[1]

Biochemical Characterization of MalA

The enzymatic activity of MalA was characterized through a series of in vitro assays following its purification. The enzyme was found to catalyze not only the iterative chlorination but also the monobromination of its natural precursor, premalbrancheamide.[1]

Quantitative Data

The Michaelis-Menten kinetic parameters for the chlorination reactions catalyzed by MalA were determined, revealing similar catalytic efficiencies for both the initial and subsequent chlorination steps.[1]

| Substrate Transition | kcat (min-1)[1] | Km (μM)[1] |

| Premalbrancheamide to Malbrancheamide B | 0.08 | 7.0 |

| Premalbrancheamide to Isomalbrancheamide B | 0.09 | 7.5 |

| Malbrancheamide B to Malbrancheamide | 0.12 | 4.4 |

| Isomalbrancheamide B to Malbrancheamide | 0.12 | 4.0 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of the MalA enzyme.

Cloning, Expression, and Purification of MalA

Objective: To obtain pure, active MalA enzyme for in vitro characterization.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding MalA from Malbranchea aurantiaca was synthesized and cloned into an expression vector, such as pET28a, incorporating an N-terminal hexahistidine (His6) tag to facilitate purification.

-

Heterologous Expression: The expression vector was transformed into a suitable E. coli expression host, such as BL21(DE3). Cultures were grown to an optimal density (OD600 of 0.6-0.8) at 37°C, and protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM. The culture was then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-18 hours) to enhance soluble protein expression.

-

Cell Lysis: Cells were harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice. The cell lysate was clarified by centrifugation to remove cell debris.

-

Ni-Affinity Chromatography: The clarified lysate was loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column was washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins. The His6-tagged MalA was then eluted with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[1]

-

Gel Filtration Chromatography: The eluted fractions containing MalA were pooled and further purified by size-exclusion (gel filtration) chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step removes aggregates and remaining impurities, yielding highly pure MalA.[1]

-

Protein Purity Assessment: The purity of the final enzyme preparation was assessed by SDS-PAGE analysis.

In Vitro Halogenase Activity Assay

Objective: To determine the catalytic activity and substrate specificity of the purified MalA enzyme.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains the purified MalA enzyme (final concentration in the low µM range), the substrate (premalbrancheamide or its derivatives, e.g., 100 µM), a flavin reductase (to regenerate the FAD cofactor), FAD (e.g., 20 µM), NADH or NADPH (e.g., 1 mM), and a halide salt (e.g., 10 mM NaCl or NaBr) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-4 hours).

-

Reaction Quenching and Product Extraction: The reaction is quenched by the addition of an organic solvent, such as ethyl acetate. The halogenated products are then extracted into the organic phase.

-

Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the halogenated products. A C18 reverse-phase column is typically used for HPLC separation with a gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%).

Michaelis-Menten Kinetic Analysis

Objective: To determine the kinetic parameters (Km and kcat) of MalA for its substrates.

Methodology:

-

Varying Substrate Concentrations: A series of in vitro activity assays are performed as described in section 3.2, with the concentration of the substrate varied over a range that brackets the expected Km value.

-

Initial Rate Determination: For each substrate concentration, the initial reaction velocity (v0) is determined by measuring product formation over a short time course where the reaction is linear.

-

Data Analysis: The initial velocities are plotted against the corresponding substrate concentrations. The resulting data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. The catalytic constant (kcat) is calculated from Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).[1]

Visualizations

Malbrancheamide Biosynthetic Pathway

The following diagram illustrates the final steps of the malbrancheamide biosynthetic pathway, highlighting the iterative halogenation of premalbrancheamide by the MalA enzyme.

Caption: Late-stage halogenation in malbrancheamide biosynthesis by MalA.

Experimental Workflow for MalA Characterization

This diagram outlines the logical flow of the experimental procedures used to characterize the MalA enzyme.

Caption: Workflow for the expression, purification, and characterization of MalA.

Conclusion

The discovery and characterization of the MalA enzyme from Malbranchea aurantiaca have provided significant insights into the enzymatic machinery responsible for the biosynthesis of the complex halogenated natural product, malbrancheamide. The detailed biochemical and kinetic data, coupled with the robust experimental protocols outlined in this guide, offer a valuable resource for researchers in the fields of enzymology, natural product biosynthesis, and synthetic biology. The unique ability of MalA to perform late-stage, iterative halogenation on a complex substrate underscores its potential as a powerful biocatalyst for the development of novel pharmaceuticals and other high-value chemicals. Further research into the structure-function relationships of MalA and related enzymes will undoubtedly pave the way for the engineering of bespoke halogenases with tailored substrate specificities and catalytic activities.

References

An In-depth Technical Guide to MalA/MalA' Iterative Halogenases: Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MalA/MalA' iterative halogenases, a unique class of zinc-binding flavin-dependent halogenases (FDHs). These enzymes are of significant interest due to their ability to perform late-stage, iterative halogenation on complex indole (B1671886) alkaloid substrates, a feature with considerable potential in synthetic biology and drug development. This document details their structure, function, catalytic mechanism, and provides detailed protocols for their study.

Introduction to MalA/MalA' Halogenases

MalA and MalA' are highly homologous (99% identical) flavin-dependent halogenases discovered in the fungi Malbranchea aurantiaca and Malbranchea graminicola, respectively.[1] They catalyze the final steps in the biosynthesis of malbrancheamide (B1243991), a dichlorinated indole alkaloid with a distinctive bicyclo[2.2.2]diazaoctane core.[2][3] The biological activity of malbrancheamide is significantly enhanced by the presence of chlorine atoms on its indole ring.[2][4]

Unlike many FDHs that act on carrier protein-tethered substrates, MalA/MalA' perform iterative dichlorination and monobromination on the free substrate, premalbrancheamide.[1][2] This late-stage functionalization of a complex molecule makes them particularly noteworthy.[1] Structural and computational studies have revealed that MalA' represents a new class of zinc-binding FDHs, offering novel insights into their reaction mechanism.[1][2][5]

Molecular Structure and Architecture

The overall structure of MalA' is similar to that of other bacterial FDHs but possesses unique features, including a zinc-binding C-terminus and a large, accommodating active site.[1] The structures of ternary complexes of MalA' with FAD, a chloride ion, and various substrates have been resolved to high resolution, providing a detailed view of the enzyme's architecture.[1][3]

A key distinguishing feature of MalA/MalA' is a C-terminal zinc-binding motif. The zinc ion is coordinated by four cysteine residues: Cys597, Cys600, Cys613, and Cys616.[1] This motif is a fingerprint that can be used to identify MalA homologs in sequence databases.[1] Mutagenesis studies have shown that this zinc site is crucial for protein stability, as a C613S/C616S double mutant resulted in an insoluble protein.[1]

The active site of MalA' is expansive, allowing it to bind the structurally complex premalbrancheamide and its halogenated derivatives.[1] Specific interactions within the active site are critical for substrate binding and catalysis. These include a hydrogen bond between the indole nitrogen of the substrate and the side chain of Glu494, and a Cl-π interaction between the chlorinated substrate and Phe489.[1]

Catalytic Function and Mechanism

MalA/MalA' catalyze the iterative halogenation of premalbrancheamide at the C8 and C9 positions of the indole ring.[1] The proposed catalytic mechanism involves an electrophilic aromatic substitution (EAS) reaction.

The catalytic cycle is initiated by the reduction of FAD to FADH2 by a partner flavin reductase. FADH2 then reacts with molecular oxygen and a halide ion (Cl- or Br-) to form a hypohalous acid intermediate (HOX). A key lysine (B10760008) residue, Lys108, is proposed to form a chloramine (B81541) or bromamine (B89241) intermediate, which then acts as the electrophilic halogenating agent.[1] This intermediate interacts with the C8 or C9 position of the substrate, leading to the formation of a Wheland intermediate.[1] Re-aromatization of the indole ring is then facilitated by deprotonation, a step that can be mediated by a water molecule or the side chain of Ser129.[1]

Computational studies suggest that the Wheland intermediate is more stable when the halogen is at the C9 position.[1] Key active site residues, including Glu494 and Phe489, play a significant role in substrate binding and positioning for catalysis.[1]

Quantitative Data on Enzymatic Activity

The enzymatic activity of MalA has been characterized through Michaelis-Menten kinetics, revealing details about its substrate affinity and turnover rates for the iterative chlorination reactions.

| Reaction Step | Substrate | Product(s) | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹mM⁻¹) |

| First Chlorination | Premalbrancheamide (2) | 9-chloro-premalbrancheamide (3) | 0.08 | 7.0 | 11.5 |

| Premalbrancheamide (2) | 8-chloro-premalbrancheamide (4) | 0.09 | 7.5 | 12.0 | |

| Second Chlorination | 9-chloro-premalbrancheamide (3) | 8,9-dichloro-premalbrancheamide (1) | 0.12 | 4.4 | 27.3 |

| 8-chloro-premalbrancheamide (4) | 8,9-dichloro-premalbrancheamide (1) | 0.12 | 4.0 | 29.7 |

Data sourced from Fraley, A. E., et al. (2017).[1]

Notably, the catalytic efficiency (kcat/Km) for the second chlorination step is approximately twice that of the first.[1] This suggests that the initial chlorination "primes" the substrate for the subsequent halogenation, a phenomenon potentially facilitated by favorable Cl-π interactions with Phe489 in the active site.[1][3]

MalA also exhibits promiscuity towards bromide, catalyzing both monobromination and the formation of bromo-chloro-malbrancheamide analogs.[1] In vitro reactions have demonstrated the biocatalytic potential of MalA for generating novel halogenated compounds. For instance, the bromination of 9-chloro-premalbrancheamide yielded 24% of the corresponding bromo-chloro analog and 15% of the dichlorinated product.[1] The bromination of 8-chloro-premalbrancheamide was even more efficient, producing 78% of the bromo-chloro product.[1]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of MalA/MalA' halogenases.

Heterologous Expression and Purification of MalA

This protocol is adapted from methodologies used for flavin-dependent halogenases.[1][4]

1. Expression Vector and Host Strain:

- The gene encoding MalA is cloned into a pET28a vector, which provides an N-terminal His6-tag for affinity purification.

- The expression host is typically E. coli BL21(DE3) cells, often co-transformed with a chaperone plasmid like pGro7 for improved protein folding.

2. Culture Growth and Induction:

- Inoculate a starter culture of LB medium containing appropriate antibiotics (e.g., kanamycin (B1662678) for pET28a and chloramphenicol (B1208) for pGro7) with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

- Inoculate 1.5 L of fresh LB medium (with antibiotics) with the overnight culture.

- Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

- Cool the culture to 25°C and induce protein expression by adding 0.1 mM IPTG and 2 g/L L-arabinose (for chaperone expression).

- Continue to incubate the culture at 25°C for 16-20 hours with shaking.

3. Cell Lysis and Lysate Preparation:

- Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity and Size-Exclusion Chromatography:

- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

- Elute the His-tagged MalA protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

- For further purification, subject the eluted protein to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

- Pool the fractions containing the purified protein and confirm purity by SDS-PAGE.

In Vitro Halogenation Assay

This assay is used to determine the catalytic activity of the purified MalA enzyme.

1. Reaction Mixture:

- Prepare a reaction mixture in a suitable buffer (e.g., 50 mM NaH2PO4, pH 7.4).

- The reaction mixture should contain:

- Purified MalA enzyme (e.g., 5-10 µM)

- Substrate (premalbrancheamide or its derivatives, e.g., 50-100 µM)

- FAD (e.g., 10 µM)

- A flavin reductase (e.g., PrnF) and a reducing equivalent regeneration system (e.g., NADH or a glucose/glucose dehydrogenase system).

- Halide salt (e.g., 10-50 mM NaCl or NaBr).

2. Reaction Conditions:

- Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle shaking.

- Take aliquots at different time points to monitor the progress of the reaction.

3. Reaction Quenching and Product Analysis:

- Quench the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

- Centrifuge to precipitate the enzyme and other proteins.

- Analyze the supernatant for substrate consumption and product formation using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS).

X-ray Crystallography

This protocol outlines the general steps for obtaining crystal structures of MalA'.

1. Protein Crystallization:

- Concentrate the purified MalA' protein to a high concentration (e.g., 10-15 mg/mL) in a suitable buffer.

- Set up crystallization trials using vapor diffusion methods (sitting or hanging drop).

- Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives). For MalA', crystals have been obtained using polyethylene (B3416737) glycol (PEG) as a precipitant.[1]

- To obtain substrate-bound structures, co-crystallize the protein with FAD, a halide ion, and the substrate of interest, or soak pre-formed crystals in a solution containing these components.

2. Data Collection and Structure Determination:

- Cryo-protect the crystals using a suitable cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron source.

- Process the diffraction data using appropriate software to determine the space group and unit cell parameters.

- Solve the crystal structure using molecular replacement with a homologous structure as a search model, if available.

- Refine the model against the experimental data and build the final atomic model.

Visualizations of Pathways and Workflows

To aid in the understanding of the complex processes involved in MalA/MalA' function and study, the following diagrams have been generated using Graphviz.

Caption: Proposed catalytic cycle of MalA/MalA' halogenases.

Caption: General experimental workflow for studying MalA/MalA' halogenases.

Conclusion

The MalA/MalA' iterative halogenases represent a fascinating and synthetically valuable class of enzymes. Their ability to perform late-stage, iterative halogenation on complex, free substrates sets them apart from other known halogenases. The unique structural features, including the zinc-binding motif and the expansive active site, provide a foundation for understanding their catalytic mechanism and for future protein engineering efforts. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to explore the capabilities of these remarkable biocatalysts for applications in drug discovery and synthetic chemistry. Further investigation into the substrate scope and engineering of regioselectivity will undoubtedly unlock the full potential of these powerful enzymes.

References

- 1. Function and structure of MalA/MalA’, iterative halogenases for late-stage C–H functionalization of indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. escholarship.org [escholarship.org]

- 4. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function and Structure of MalA/MalA', Iterative Halogenases for Late-Stage C-H Functionalization of Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of MalA in the Malbrancheamide Biosynthetic Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the enzyme MalA, a key player in the biosynthesis of malbrancheamide (B1243991). It details the enzyme's function, presents its kinetic data, outlines relevant experimental protocols, and visualizes its role within the broader biosynthetic context.

Introduction: The Malbrancheamide Pathway

Malbrancheamide is a dichlorinated fungal indole (B1671886) alkaloid notable for its complex bicyclo[2.2.2]diazaoctane core and its biological activity, including calmodulin inhibition. It is produced by fungi such as Malbranchea aurantiaca and Malbranchea graminicola. The biosynthesis of malbrancheamide is a multi-step enzymatic cascade involving a nonribosomal peptide synthetase (NRPS) MalG, a prenyltransferase MalE, and an intramolecular Diels–Alderase MalC. The final and crucial steps of this pathway, the halogenation events that significantly contribute to malbrancheamide's bioactivity, are catalyzed by the enzyme MalA.

The Function of MalA: A Late-Stage Halogenase

MalA is a flavin-dependent halogenase (FDH). Unlike many halogenases that act on amino acid precursors early in biosynthetic pathways, MalA performs a late-stage C-H functionalization on the complex, fully formed scaffold of premalbrancheamide.

The primary role of MalA is to catalyze the iterative dichlorination of the indole ring of premalbrancheamide to produce malbrancheamide. This process is sequential, first adding one chlorine atom to generate monochlorinated intermediates (malbrancheamide B and isomalbrancheamide B) before adding a second to yield the final product.

Furthermore, MalA exhibits substrate promiscuity, capable of utilizing bromide ions to perform monobromination, which has been leveraged for the chemoenzymatic synthesis of novel bromo-chloro-malbrancheamide analogs.

Quantitative Data and Enzyme Kinetics

The catalytic efficiency of MalA has been characterized through Michaelis-Menten kinetics. The enzyme displays comparable catalytic rates (kcat) and substrate affinities (Km) for both the initial and second chlorination reactions, indicating its proficiency as an iterative catalyst.

Table 1: Michaelis-Menten Kinetic Parameters for MalA Chlorination Reactions

| Substrate | Product(s) | kcat (min⁻¹) | Km (μM) |

|---|---|---|---|

| Premalbrancheamide (2) | Malbrancheamide B (3) | 0.08 | 7.0 |

| Premalbrancheamide (2) | Isomalbrancheamide B (4) | 0.09 | 7.5 |

| Malbrancheamide B (3) | Malbrancheamide (1) | 0.12 | 4.4 |

| Isomalbrancheamide B (4) | Malbrancheamide (1) | 0.12 | 4.0 |

Data sourced from Fraley, A. E., et al. (2017).

MalA has also been successfully employed as a biocatalyst for generating novel halogenated compounds.

Table 2: Biocatalytic Production Yields using MalA

| Substrate | Reaction | Product | Yield (%) |

|---|---|---|---|

| Malbrancheamide B (3) | Bromination | Bromo-chloro-analog (7) | 24% |

| Isomalbrancheamide B (4) | Bromination | Bromo-chloro-analog (8) | 78% |

Data sourced from Fraley, A. E., et al. (2017).

Visualizing the Pathway and Process

To clarify the role of MalA, the following diagrams illustrate the overall biosynthetic pathway and the specific enzymatic steps catalyzed by MalA.

Figure 1. The malbrancheamide biosynthetic pathway highlighting the key enzymes.

Figure 2. Iterative chlorination of premalbrancheamide by MalA.

Experimental Protocols

The characterization of MalA involves standard biochemical and analytical techniques.

Protein Expression and Purification

-

Gene Synthesis and Cloning: The malA gene is synthesized and cloned into an expression vector (e.g., pET series) with an N-terminal polyhistidine tag.

-

Heterologous Expression: The vector is transformed into a suitable expression host, such as E. coli BL21(DE3). Cultures are grown at 37°C to an OD600 of ~0.6-0.8.

-

Protein Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 16-20 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM).

-

Elution: The His-tagged MalA protein is eluted with a high-concentration imidazole buffer (e.g., 250-500 mM).

-

Gel Filtration: For higher purity, the eluted protein is further purified by size-exclusion (gel filtration) chromatography to remove aggregates and other contaminants.

In Vitro Halogenation Assay

-

Reaction Mixture: A typical reaction mixture contains purified MalA enzyme (1-5 µM), the substrate (e.g., premalbrancheamide, 50-100 µM), a flavin reductase partner, FAD (50 µM), NADH or NADPH (1 mM), and a halide salt (e.g., NaCl or NaBr, 10-50 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Initiation and Incubation: The reaction is initiated by adding the substrate or enzyme and incubated at a controlled temperature (e.g., 28-30°C) for several hours.

-

Quenching and Extraction: The reaction is quenched by adding an organic solvent, such as ethyl acetate. The organic layer is collected, dried, and resuspended in a solvent compatible with downstream analysis (e.g., methanol).

-

Analysis: Products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the halogenated products by comparing retention times and mass-to-charge ratios with authentic standards.

Enzyme Kinetics Analysis

-

Assay Conditions: Kinetic assays are performed under the conditions described in section 5.2, with varying concentrations of the substrate (premalbrancheamide or monochlorinated intermediates).

-

Time Course: Aliquots are taken at multiple time points, quenched, and analyzed by HPLC to determine the initial reaction velocity.

-

Data Analysis: The initial velocities are plotted against substrate concentrations. The resulting curve is fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values. The kcat is calculated from Vmax and the enzyme concentration.

Figure 3. Experimental workflow for the characterization of MalA.

Structural Insights

Structural analysis of MalA' (a 99% identical homolog from M. graminicola) revealed that it belongs to a new class of zinc-binding, flavin-dependent halogenases. The active site is large enough to accommodate the bulky premalbrancheamide substrate. Key amino acid residues, such as Lys108, are essential for catalytic activity, while Glu494 interacts with the indole nitrogen of the substrate via a hydrogen bond. This structural understanding provides a basis for future enzyme engineering efforts aimed at expanding the substrate scope or altering the regioselectivity of halogenation.

Conclusion

MalA is a crucial enzyme in the malbrancheamide biosynthetic pathway, responsible for the signature dichlorination of the indole scaffold. Its ability to perform iterative, late-stage halogenation on a complex substrate is noteworthy. The characterization of MalA's kinetics and structure not only illuminates the final steps of malbrancheamide formation but also highlights its potential as a powerful biocatalyst for the chemoenzymatic synthesis of novel, halogenated indole alkaloids for drug discovery and development.

Unearthing Nature's Halogenating Toolkit: A Technical Guide to Identifying Novel Halogenating Enzymes in Fungal Pathways

For Researchers, Scientists, and Drug Development Professionals

The incorporation of halogen atoms into molecular scaffolds is a powerful strategy in drug discovery, often enhancing potency, selectivity, and pharmacokinetic properties. Fungi, prolific producers of bioactive secondary metabolites, harbor a diverse and largely untapped reservoir of halogenating enzymes. This technical guide provides an in-depth exploration of the methodologies to identify, characterize, and utilize these novel biocatalysts, paving the way for the development of new therapeutics and greener synthetic processes.

Introduction to Fungal Halogenating Enzymes

Fungi employ a variety of enzymatic strategies to introduce halogen atoms (typically chlorine, bromine, and iodine) onto a wide range of substrates. These enzymes are broadly categorized based on their cofactor requirements and reaction mechanisms. Understanding these classes is crucial for targeted discovery efforts.[1][2]

-

Flavin-Dependent Halogenases (FDHs): This is the most extensively studied class of halogenases. They utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to generate a reactive hypohalous acid intermediate, which then electrophilically attacks the substrate.[3][4] Fungal FDHs are often involved in the late stages of complex natural product biosynthesis.[5][6]

-

Heme-Dependent Haloperoxidases: These enzymes contain a heme prosthetic group and utilize hydrogen peroxide to oxidize halide ions. The resulting reactive halogenating species is less specific than that of FDHs.[1][7] The chloroperoxidase from Caldariomyces fumago is a classic example.[7]

-

Vanadium-Dependent Haloperoxidases (VHPOs): VHPOs utilize a vanadate (B1173111) cofactor and hydrogen peroxide to oxidize halides. They are known for their high stability and activity under harsh conditions.[8][9] Fungal VHPOs have been identified in species like Curvularia inaequalis.[8][9]

-

Non-Heme Iron-Dependent Halogenases: This class of enzymes utilizes a non-heme iron center and α-ketoglutarate to catalyze halogenation via a radical mechanism.

Experimental Workflow for Discovery and Characterization

The identification and characterization of novel fungal halogenating enzymes typically follows a multi-step workflow, beginning with in silico analysis and culminating in detailed biochemical characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of novel fungal halogenating enzymes.

Genome Mining for Candidate Halogenases

Genome mining is a powerful in silico approach to identify putative halogenase-encoding genes within fungal genomes.[10]

Protocol:

-

Database Selection: Utilize public databases such as NCBI GenBank, MycoCosm, and FungiDB, or an in-house fungal genome database.

-

Probe Sequence Selection: Select a set of well-characterized fungal halogenase protein sequences as probes for BLASTp or tBLASTn searches. For example, use the sequence of a known flavin-dependent halogenase like GedL.[10]

-

Homology Search: Perform BLAST searches against the selected fungal genomes. Use a suitable E-value threshold (e.g., 1e-10) to identify homologous sequences.

-

Domain Analysis: Analyze the identified candidate sequences for conserved domains characteristic of halogenating enzymes using tools like InterProScan or Pfam. For flavin-dependent halogenases, look for FAD-binding and halogenase-specific domains.

-

Biosynthetic Gene Cluster (BGC) Analysis: Use tools like antiSMASH to analyze the genomic context of the candidate genes. The presence of a halogenase gene within a putative secondary metabolite BGC is a strong indicator of its function.[1]

-

Phylogenetic Analysis: Construct a phylogenetic tree using the candidate sequences and known halogenases to understand their evolutionary relationships and potentially infer substrate preferences.[10]

Heterologous Expression in Escherichia coli

E. coli is a commonly used host for the heterologous expression of fungal enzymes due to its rapid growth and well-established genetic tools.[5][11]

Protocol:

-

Gene Synthesis and Codon Optimization: Synthesize the candidate halogenase gene with codons optimized for E. coli expression to enhance protein yield.

-

Vector Construction: Clone the synthesized gene into a suitable E. coli expression vector, such as a pET or pASK vector, often with an N- or C-terminal His-tag for purification.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3) or T7 Express.[12][13]

-

Culture Growth: Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.4-0.6.[14][15]

-

Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Lower the incubation temperature to 16-25°C and continue shaking for 16-20 hours to improve protein solubility.[12][14]

-

Cell Harvesting: Harvest the cells by centrifugation at 4,000-5,000 x g for 15-20 minutes at 4°C. The cell pellet can be stored at -80°C.

Recombinant Protein Purification

Purification of the recombinant halogenase is essential for its biochemical characterization.

Protocol:

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000-20,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Immobilized Metal Affinity Chromatography (IMAC): Load the clarified supernatant onto a Ni-NTA or Talon cobalt affinity resin column. Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged halogenase from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): If higher purity is required, perform further purification steps such as size-exclusion chromatography (gel filtration) or ion-exchange chromatography using a Fast Protein Liquid Chromatography (FPLC) system.[12]

-

Buffer Exchange and Concentration: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and concentrate the protein using ultrafiltration devices.

-

Purity Assessment: Assess the purity of the enzyme by SDS-PAGE.

Enzymatic Assays

Enzymatic assays are performed to confirm the halogenating activity of the purified enzyme and to determine its substrate specificity and kinetic parameters.

Protocol for a Flavin-Dependent Halogenase:

-

Reaction Mixture: Prepare a reaction mixture typically containing:

-

Phosphate or Tris buffer (e.g., 100 mM, pH 7.5)

-

Substrate (e.g., 1 mM)

-

Purified halogenase (e.g., 1-10 µM)

-

FAD (e.g., 10-50 µM)

-

A flavin reductase system (e.g., Fre from E. coli) to regenerate FADH2

-

NADH or NADPH (e.g., 1-2 mM)

-

Halide salt (e.g., NaCl or KBr, 10-100 mM)

-

-

Initiation and Incubation: Initiate the reaction by adding the halogenase. Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time period (e.g., 1-24 hours).

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid (e.g., formic acid).

-

Product Analysis: Extract the products with an organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of halogenated products.

Colorimetric Assay for Haloperoxidases:

A common assay for haloperoxidases involves monitoring the halogenation of monochlorodimedone (MCD), which results in a change in absorbance at 290 nm.[16][17]

Data Presentation: Quantitative Analysis of Fungal Halogenating Enzymes

The following tables summarize key quantitative data for representative fungal halogenating enzymes.

Table 1: Kinetic Parameters of Fungal Vanadium-Dependent Haloperoxidases

| Enzyme | Fungus | Substrate | Km (mM) | kcat (s-1) | Reference |

| Chloroperoxidase (VCPO) | Curvularia inaequalis | Cl- | 3.2 (at pH 4.5) | - | [9] |

| Br- | 20 (at pH 4.5) | - | [9] | ||

| H2O2 | 0.06 | - | [18] | ||

| 2-phenylindole (for bromination) | 0.00152 | 1.74 | [19] | ||

| methylphenylindole (for bromination) | 0.00158 | 1.64 | [19] | ||

| Chloroperoxidase | Embellisia didymospora | Cl- | 1.2 | - | [18] |

| Br- | 0.005 | - | [18] |

Table 2: Substrate Specificity and Product Yields of Fungal Flavin-Dependent Halogenases

| Enzyme | Fungus | Substrate | Product(s) | Conversion/Yield | Reference |

| Rdc2 | Pochonia chlamydosporia | Dihydroresorcylide | Mono- and di-halogenated derivatives | - | [5] |

| 6-hydroxyisoquinoline | Chlorinated product | >5% | [20] | ||

| RadH | Chaetomium chiversii | 6-hydroxyisoquinoline | Chlorinated product | High conversion | [21] |

| Hydroxyquinoline | Halogenated product | Effective | [21] | ||

| Hydroxybenzothiophene | Halogenated product | Effective | [21] | ||

| GsfI | Aspergillus fumigatus | Various anilines and phenols | Halogenated derivatives | Variable | [20] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate key conceptual frameworks in the study of fungal halogenating enzymes.

Conclusion

The systematic identification and characterization of novel halogenating enzymes from fungal sources present a significant opportunity for expanding the biocatalytic toolbox for pharmaceutical and chemical industries. The methodologies outlined in this guide, from in silico genome mining to detailed biochemical characterization, provide a robust framework for researchers to unlock the vast potential of these fascinating enzymes. The continued exploration of fungal biodiversity, coupled with advances in synthetic biology and enzyme engineering, will undoubtedly lead to the discovery of new biocatalysts with tailored properties for a wide range of applications.

References

- 1. Halogenation in Fungi: What Do We Know and What Remains to Be Discovered? [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What’s New in Enzymatic Halogenations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Halogenase-Targeted Genome Mining Leads to the Discovery of (±) Pestalachlorides A1a, A2a, and Their Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 13. Heterologous protein expression in E. coli [protocols.io]

- 14. iba-lifesciences.com [iba-lifesciences.com]

- 15. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 17. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Note: In Vitro Assay for MalA Halogenase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The flavin-dependent halogenase MalA is a key enzyme in the biosynthesis of malbrancheamide, a dichlorinated fungal indole (B1671886) alkaloid.[1] MalA catalyzes the iterative chlorination and monobromination of its substrate, premalbrancheamide, at the indole ring.[1][2] This late-stage C-H functionalization is of significant interest for the chemoenzymatic synthesis of novel halogenated compounds with potential therapeutic applications.[1][3] Understanding the activity and substrate specificity of MalA is crucial for its development as a biocatalyst. This application note provides a detailed protocol for an in vitro assay to determine the activity of MalA halogenase.

The assay relies on the reconstitution of the halogenation reaction in vitro, requiring purified MalA, the substrate, a flavin reductase to regenerate the reduced flavin cofactor (FADH₂), flavin adenine (B156593) dinucleotide (FAD), a nicotinamide (B372718) cofactor (NADH or NADPH), and halide ions. The reaction products are then analyzed by high-performance liquid chromatography (HPLC) to quantify substrate conversion and product formation.

Signaling Pathway and Reaction Mechanism

MalA is a flavin-dependent halogenase that utilizes a proposed chloramine (B81541) lysine (B10760008) intermediate for electrophilic aromatic substitution on its substrate.[3] The catalytic cycle begins with the reduction of FAD to FADH₂ by a flavin reductase at the expense of NADH or NADPH.[4] FADH₂ then reacts with molecular oxygen and a halide ion (Cl⁻ or Br⁻) to form a hypohalous acid intermediate within the enzyme's active site.[5] This reactive intermediate is then used to halogenate the indole ring of the substrate.[1][3]

Caption: Proposed reaction mechanism for MalA halogenase.

Experimental Workflow

The overall workflow for the in vitro MalA halogenase activity assay involves enzyme preparation, setting up the enzymatic reaction, quenching the reaction, and analyzing the products by HPLC.

Caption: Experimental workflow for the in vitro MalA halogenase assay.

Experimental Protocols

MalA Halogenase Expression and Purification

MalA can be heterologously expressed in E. coli and purified using affinity chromatography. A general protocol for the expression and purification of flavin-dependent halogenases is as follows:

-

Expression:

-

Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the MalA gene.

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with 0.1-0.5 mM IPTG and incubate for 16-20 hours at 18-25°C.

-

Harvest the cells by centrifugation and store the cell pellet at -80°C.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged MalA protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using a desalting column or dialysis.

-

Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

In Vitro Halogenase Activity Assay

This protocol is for a standard 100 µL reaction. Reactions should be prepared in triplicate, including a no-enzyme control.

Materials:

-

Purified MalA halogenase

-

Premalbrancheamide (or other substrate of interest)

-

Flavin reductase (e.g., SsuE or PrnF)

-

Flavin adenine dinucleotide (FAD)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Sodium chloride (NaCl) or sodium bromide (NaBr)

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4 or 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

Methanol (for quenching)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a master mix containing the reaction buffer, FAD, NADH, flavin reductase, and halide salt at the desired final concentrations.

-

Aliquot the master mix into microcentrifuge tubes.

-

Add the substrate (e.g., premalbrancheamide dissolved in a minimal amount of DMSO) to each tube.

-

To initiate the reaction, add the purified MalA enzyme to each tube. For the no-enzyme control, add an equal volume of storage buffer.

-

Incubate the reactions at 25°C for a specified time (e.g., 1-4 hours or overnight for qualitative assays; for kinetic assays, multiple time points should be taken).

-

Quench the reactions by adding an equal volume of cold methanol.

-

Centrifuge the quenched reactions to pellet any precipitated protein.

-

Transfer the supernatant to HPLC vials for analysis.

Recommended Final Concentrations:

| Component | Final Concentration |

| MalA Halogenase | 1-10 µM |

| Substrate | 100-500 µM |

| FAD | 10-50 µM |

| NADH | 1-2 mM |

| Flavin Reductase | 0.5-2 µM |

| NaCl or NaBr | 10-50 mM |

| Reaction Buffer | 1X |

HPLC Analysis

The substrate and halogenated products can be separated and quantified by reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm or 280 nm.[6]

-

Injection Volume: 10-20 µL.

Data Analysis:

-

Identify the peaks corresponding to the substrate and products based on their retention times, which can be confirmed using authentic standards or mass spectrometry.

-

Integrate the peak areas for the substrate and products.

-

Calculate the percent conversion of the substrate and the yield of each product.

-

For kinetic assays, plot the product concentration versus time to determine the initial reaction rate. Michaelis-Menten kinetics can be determined by measuring initial rates at varying substrate concentrations.

Data Presentation

Quantitative Data Summary

The following table summarizes the Michaelis-Menten kinetic parameters for the chlorination reactions catalyzed by MalA.[1]

| Reaction | Substrate | Product(s) | k_cat (min⁻¹) | K_m (µM) |

| First Chlorination | Premalbrancheamide | Malbrancheamide B and Isomalbrancheamide B | 0.08 - 0.09 | 7.0 - 7.5 |

| Second Chlorination | Malbrancheamide B | Malbrancheamide | 0.12 | 4.4 |

| Second Chlorination | Isomalbrancheamide B | Malbrancheamide | 0.12 | 4.0 |

The following table shows representative conversion percentages for in vitro reactions with MalA.[1]

| Reaction | Substrate | Product(s) | % Conversion |

| Chlorination | Premalbrancheamide | Malbrancheamide B, Isomalbrancheamide B, Malbrancheamide | 34%, 26%, 24% |

| Bromination | Malbrancheamide B | Bromo-chloro-malbrancheamide analog | 24% |

| Bromination | Isomalbrancheamide B | Bromo-chloro-malbrancheamide analog | 78% |

Conclusion

This application note provides a comprehensive protocol for conducting an in vitro activity assay for the MalA halogenase. By following these detailed methodologies, researchers can accurately assess the catalytic activity of MalA, investigate its substrate specificity, and explore its potential as a biocatalyst for the synthesis of novel halogenated compounds. The provided data and diagrams offer a clear framework for understanding the experimental workflow and interpreting the results.

References

- 1. Function and structure of MalA/MalA’, iterative halogenases for late-stage C–H functionalization of indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Method for Separation of a Mixture of Antifungal Agents on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Throughput Fluorescence Assay to Determine the Activity of Tryptophan Halogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Chemoenzymatic Synthesis Utilizing Biocatalysts

A-PDF-Download

Application Notes

1. Introduction to Chemoenzymatic Synthesis

Chemoenzymatic synthesis is a methodology that integrates enzymatic reactions into multi-step organic syntheses.[1] This strategy is particularly advantageous for producing chiral compounds, which are crucial in the pharmaceutical industry.[5][6] Enzymes, as biocatalysts, offer remarkable regio- and stereoselectivity, often eliminating the need for complex protection and deprotection steps common in traditional organic synthesis.[3] They operate under mild conditions, reducing energy consumption and the formation of byproducts.[1]

2. Advantages of Using Biocatalysts

-

High Selectivity: Enzymes exhibit high specificity for their substrates, leading to products with high enantiomeric excess (ee) and diastereomeric excess (de).[1][7]

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions at or near room temperature and neutral pH, which is environmentally friendly and preserves sensitive functional groups.[1][5]

-

Reduced Environmental Impact: The use of biocatalysts can significantly reduce the reliance on hazardous reagents and organic solvents, contributing to greener chemical processes.

-

Process Simplification: The high selectivity of enzymes can shorten synthetic routes by avoiding multiple protection and deprotection steps.[3]

3. Biocatalyst Immobilization

To enhance their stability, reusability, and ease of separation from the reaction mixture, enzymes are often immobilized on solid supports.[8][9] Immobilization can also, in some cases, improve the enzyme's activity and selectivity.[8] Common immobilization techniques include:

-

Adsorption: The enzyme is physically adsorbed onto the surface of a carrier.

-

Covalent Bonding: The enzyme is attached to the support via covalent bonds.

-

Entrapment: The enzyme is enclosed within a polymeric network.

-

Cross-linking: Enzyme molecules are cross-linked to form aggregates.

Magnetic nanoparticles are emerging as promising supports for enzyme immobilization due to their high surface area and the ease of separation using an external magnetic field.[9][10]

4. Enzyme Kinetics

Understanding the kinetic behavior of a biocatalyst is essential for process optimization. The Michaelis-Menten model is commonly used to describe the kinetics of many enzymes.[11][12]

-

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate.[11]

-

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[11]

These parameters are crucial for designing efficient biocatalytic processes and can be determined experimentally by measuring the initial reaction rate at various substrate concentrations.[12]

Experimental Protocols

The following protocols are representative of a chemoenzymatic synthesis process. As a specific protocol for a "MalA" biocatalyst is unavailable, a general procedure for the stereoselective reduction of a ketone to a chiral alcohol using a ketoreductase (KRED) is provided as an illustrative example.

Protocol 1: General Procedure for Ketoreductase-Mediated Asymmetric Reduction of a Prochiral Ketone

This protocol describes the use of a whole-cell biocatalyst expressing a ketoreductase for the synthesis of a chiral alcohol.

1. Materials:

- Prochiral ketone substrate

- Whole-cell biocatalyst (e.g., E. coli expressing a ketoreductase)

- Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

- Glucose (as a co-substrate for cofactor regeneration)

- Organic solvent for extraction (e.g., ethyl acetate)

- Drying agent (e.g., anhydrous sodium sulfate)

- Rotary evaporator

- Incubator shaker

2. Procedure:

- Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer.

- Add the prochiral ketone substrate to the cell suspension. The final concentration of the substrate should be optimized for the specific enzyme and substrate.

- Add glucose to the reaction mixture to facilitate the in-situ regeneration of the NADPH or NADH cofactor required by the ketoreductase.

- Incubate the reaction mixture in an incubator shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm) for a specified period (e.g., 24-48 hours).

- Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Once the reaction is complete, centrifuge the mixture to separate the cells.

- Extract the supernatant with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude chiral alcohol.

- Purify the product by column chromatography if necessary.

- Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Protocol 2: Immobilization of an Enzyme on a Solid Support (e.g., Magnetic Nanoparticles)

This protocol outlines a general method for the covalent immobilization of an enzyme onto functionalized magnetic nanoparticles.

1. Materials:

- Purified enzyme solution

- Functionalized magnetic nanoparticles (e.g., with amino or carboxyl groups)

- Coupling agents (e.g., EDC/NHS for carboxylated particles or glutaraldehyde (B144438) for aminated particles)

- Phosphate buffer (pH 7.0)

- Magnetic separator

2. Procedure:

- Wash the magnetic nanoparticles with the phosphate buffer.

- Activate the functional groups on the nanoparticles using the appropriate coupling agent. For example, incubate carboxylated nanoparticles with EDC and NHS to form an active ester.

- Remove the excess coupling agent by washing the nanoparticles with the buffer, using a magnetic separator to retain the particles.

- Add the purified enzyme solution to the activated nanoparticles and incubate with gentle shaking for a few hours at a low temperature (e.g., 4 °C) to allow for covalent bond formation.

- Separate the immobilized enzyme from the solution using the magnetic separator.

- Wash the immobilized enzyme with the buffer to remove any unbound enzyme.

- The immobilized biocatalyst is now ready for use in a reaction. It can be easily recovered from the reaction mixture using a magnet and reused.[10]

Data Presentation

Table 1: Representative Data for Biocatalyst Performance in Chemoenzymatic Synthesis

| Entry | Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Lactobacillus reuteri | 3-acetylphenyl-N-ethyl-N-methylcarbamate | (R)-alcohol | 90 | 98 | [5] |

| 2 | Ketoreductase (KRED) | Diarylmethanone derivative | (S)-Diarylmethanol | >99 | >99 | [3] |

| 3 | Lipase (CALB) | Racemic chlorohydrin | Enantiopure butanoate | ~50 | >99 | [6] |

Table 2: Kinetic Parameters for a Hypothetical Biocatalyst

| Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Substrate A | 2.5 | 150 |

| Substrate B | 10.2 | 85 |

| Substrate C | 0.8 | 220 |

Visualizations

Caption: A generalized workflow for a chemoenzymatic synthesis process.

Caption: The process of enzyme immobilization onto a solid support material.

Caption: The reaction scheme for Michaelis-Menten enzyme kinetics.

References

- 1. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemo-enzymatic synthesis of natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalysis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalyst immobilization on magnetic nano‐architectures for potential applications in condensation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]

Application Note: Expression and Purification of Recombinant Maltase-A (MalA) Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maltase-A (MalA) is an α-glucosidase responsible for the hydrolysis of maltose (B56501) into glucose, playing a key role in carbohydrate metabolism. In Escherichia coli, MalA is part of the maltose regulon, which is involved in the uptake and utilization of maltodextrins.[1] The production of high-purity, active recombinant MalA is essential for a variety of research applications, including structural biology, enzyme kinetics, and inhibitor screening for drug development.

This application note provides a detailed protocol for the expression of recombinant, N-terminally His-tagged MalA in E. coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC). The use of an E. coli expression system is advantageous due to its rapid growth, cost-effectiveness, and the availability of a wide range of genetic tools.[2][3] The pET vector system, under the control of a strong T7 promoter, allows for high-level expression of the target protein.[4][5] The engineered hexahistidine tag (His-tag) facilitates a streamlined, single-step purification process with high specificity.[6]

Materials and Reagents

1. Gene Cloning and Transformation

-

malA gene sequence (UniProt ID: P0A9G8)

-

pET-28a(+) expression vector

-

Restriction enzymes (e.g., NdeI, XhoI)

-

T4 DNA Ligase

-

DH5α competent E. coli cells

-

BL21(DE3) competent E. coli cells

-

LB Broth and LB Agar (B569324) plates

-

Kanamycin (B1662678) (50 mg/mL stock)

2. Protein Expression

-

Terrific Broth (TB)

-

Kanamycin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)

3. Protein Purification

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole (B134444), 1 mM DTT)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT)

-

DNase I

-

Protease inhibitor cocktail (e.g., cOmplete™, EDTA-free)

-

Ni-NTA Agarose (B213101) resin

-

Chromatography column

-

Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

4. Protein Analysis

-

Bradford Reagent or BCA™ Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 12% Mini-PROTEAN® TGX™ Precast Gels)

-

Coomassie Brilliant Blue R-250 Staining Solution

-

Destaining Solution (40% methanol, 10% acetic acid)

Experimental Workflow

The overall process from gene cloning to purified protein is outlined below.

Caption: Workflow for MalA expression and purification.

Detailed Experimental Protocols

Protocol 1: Gene Cloning and Transformation

-

Gene Amplification: Amplify the malA coding sequence from E. coli genomic DNA using PCR primers that add NdeI and XhoI restriction sites to the 5' and 3' ends, respectively. The forward primer should be designed to ensure the gene is in-frame with the vector's N-terminal His-tag.

-

Vector and Insert Preparation: Digest both the PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes. Purify the digested DNA fragments using a gel extraction kit.

-

Ligation: Ligate the digested malA insert into the prepared pET-28a(+) vector using T4 DNA Ligase.

-

Transformation (Cloning Host): Transform the ligation mixture into chemically competent E. coli DH5α cells. Plate on LB agar containing 50 µg/mL kanamycin and incubate overnight at 37°C.

-

Verification: Screen colonies by colony PCR and restriction digest of purified plasmid DNA to confirm the correct insert. Sequence the final construct to verify the reading frame and absence of mutations.

-

Transformation (Expression Host): Transform the sequence-verified pET-28a-malA plasmid into chemically competent E. coli BL21(DE3) cells for protein expression.[4]

Protocol 2: Protein Expression and Cell Harvest

-

Starter Culture: Inoculate 50 mL of LB broth containing 50 µg/mL kanamycin with a single colony of BL21(DE3) harboring the pET-28a-malA plasmid. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) containing 50 µg/mL kanamycin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[2]

-

Expression: Continue to incubate the culture at 18°C for 16–20 hours with shaking.

-

Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Protein Purification (IMAC)

-

Cell Lysis: Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per liter of original culture. Add lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail.[7]

-

Sonication: Lyse the cells using a sonicator on ice. Use pulses of 30 seconds on, 30 seconds off for a total of 10 minutes of sonication time, or until the suspension is no longer viscous.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the soluble His-tagged MalA protein.

-

Binding: Add the clarified lysate to 2 mL of pre-equilibrated Ni-NTA agarose resin in a chromatography column. Incubate for 1 hour at 4°C with gentle agitation to allow the His-tagged protein to bind to the resin.[6]

-

Washing: Allow the unbound fraction to flow through the column. Wash the resin with 10 column volumes (20 mL) of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound MalA protein with 5 column volumes (10 mL) of Elution Buffer.[8] The high concentration of imidazole competes with the His-tag for binding to the nickel ions, releasing the target protein.[8][9] Collect 1 mL fractions.

-

Analysis of Fractions: Run samples of the flow-through, wash, and elution fractions on an SDS-PAGE gel to assess purification efficiency.

-